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Fortimicin KG(sub 3) - 72463-95-7

Fortimicin KG(sub 3)

Catalog Number: EVT-268639
CAS Number: 72463-95-7
Molecular Formula: C17H33N5O6
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fortimicin KG3 is a bioactive chemical.
Source and Classification
  • Source: Fortimicin KG3 is produced through the fermentation process involving the microorganism Micromonospora olivoasterospora .
  • Classification: It belongs to the class of aminoglycoside antibiotics, which are characterized by their mechanism of action that involves inhibition of bacterial protein synthesis. This class includes other well-known antibiotics such as gentamicin and streptomycin.
Synthesis Analysis

The synthesis of Fortimicin KG3 primarily occurs through fermentation. The process involves the following key steps:

  1. Fermentation: The Micromonospora olivoasterospora strain is cultured under specific conditions that promote the production of fortimicins. The conditions typically include controlled temperature, pH, and nutrient availability.
  2. Extraction: After fermentation, the antibiotic is extracted from the culture medium using solvents.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate Fortimicin KG3 from other metabolites and impurities .

The synthesis can be optimized by adjusting parameters such as fermentation time, temperature, and nutrient composition to maximize yield.

Molecular Structure Analysis

Fortimicin KG3 exhibits a complex molecular structure typical of aminoglycosides. Key features include:

  • Core Structure: The backbone consists of a 2-deoxystreptamine unit, which is modified by various sugar moieties.
  • Functional Groups: It contains multiple hydroxyl (-OH) and amino (-NH2) groups that contribute to its solubility and biological activity.
  • Stereochemistry: The stereochemical configuration plays a crucial role in its binding affinity to bacterial ribosomes, impacting its efficacy as an antibiotic .

The molecular formula and specific structural details can vary slightly among different fortimicins due to the presence of various substituents.

Chemical Reactions Analysis

Fortimicin KG3 participates in several chemical reactions that are relevant for its activity and modification:

  1. Acylation Reactions: These reactions can modify the amino groups to enhance antibacterial activity or alter pharmacokinetics.
  2. Hydrolysis: Under certain conditions, fortimicins can undergo hydrolysis, affecting their stability and efficacy.
  3. Reactions with Enzymes: Aminoglycoside-modifying enzymes can catalyze modifications at specific hydroxyl or amino groups, which may lead to resistance in bacteria .

These reactions are critical for both the development of new derivatives with improved properties and understanding resistance mechanisms.

Mechanism of Action

Fortimicin KG3 exerts its antibacterial effects primarily through:

  • Binding to Ribosomal RNA: It binds to the A site of the 16S ribosomal RNA within the 30S subunit, disrupting normal protein synthesis by causing misreading of mRNA .
  • Induction of Mistranslation: By altering the decoding process, Fortimicin KG3 promotes mistranslation during protein synthesis, leading to the production of non-functional proteins that can be detrimental to bacterial survival.
  • Impact on Translation Fidelity: Studies have shown that aminoglycosides like Fortimicin KG3 affect translation fidelity by stabilizing incorrect tRNA-mRNA interactions .

This mechanism underscores its effectiveness against a range of pathogens.

Physical and Chemical Properties Analysis

Fortimicin KG3 possesses distinct physical and chemical properties:

  • Solubility: It is highly soluble in water due to its ionic nature, which enhances its bioavailability.
  • Stability: The compound's stability can be influenced by pH and temperature; it tends to degrade under acidic conditions or prolonged heat exposure.
  • Molecular Weight: The molecular weight is characteristic of aminoglycosides, contributing to its pharmacological profile .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Fortimicin KG3 has several significant scientific applications:

  1. Antibiotic Therapy: It is used in treating infections caused by susceptible bacteria, particularly in cases where other antibiotics may fail due to resistance.
  2. Research Tool: Its mechanism provides insights into protein synthesis and translation fidelity, making it valuable for studies in microbiology and pharmacology.
  3. Developmental Studies: Ongoing research explores modifications to enhance efficacy or reduce toxicity, paving the way for new therapeutic agents derived from Fortimicin KG3 .
Biosynthetic Origins & Microbial Production of Fortimicin KG₃

Actinomycete Strain Selection for Fortimicin KG₃ Biosynthesis

Genetic Characterization of Micromonospora spp. for KG₃ Production

Micromonospora olivasterospora (formerly M. olivoasterospora) is the primary producer of fortimicin KG₃, a member of the fortimicin (astromicin) group of aminoglycoside antibiotics. Genetic studies reveal that M. olivasterospora KY 11515 harbors a ~25 kb biosynthetic gene cluster (BGC) containing at least 11 genes (fms genes) responsible for fortimicin A (astromicin) biosynthesis, which shares the core pathway with KG₃ [2] [5]. Key features of this BGC include:

  • Gene organization: Four essential biosynthetic genes (fms1–fms4) are clustered with a self-defense gene (fmsR), encoding a fortimicin-resistance enzyme [5].
  • Self-cloning system: A Micromonospora-specific plasmid vector (pMO116) enabled the cloning of seven fms genes via protoplast transformation. These genes restored KG₃ production in non-producing mutants, confirming their role in biosynthesis [5] [2].
  • Cross-species homology: Enzymes from Streptomyces sannanensis (producer of sannamycins) can convert fortimicin precursors, indicating conserved biosynthetic machinery across actinomycetes [1].

Table 1: Key Genetic Elements in Micromonospora olivasterospora for KG₃ Production

LocusFunctionExperimental Evidence
fms1–fms7Core biosynthesis genesComplementation of non-producing mutants
fmsRSelf-resistance (antibiotic inactivation)Gene knockout abolishes self-tolerance
nmrA/nmrBNeomycin resistance markersUsed in plasmid vectors for transformations

Fermentation Optimization: Carbon/Nitrogen Source Ratios & Metabolic Flux Analysis

A chemically defined medium for M. olivasterospora maximizes KG₃ yield through precise nutrient modulation:

  • Carbon sources: Soluble starch (3–5% w/v) is optimal, generating 30% higher titers than glucose or glycerol. It ensures balanced glycolytic and pentose phosphate pathway flux, providing precursors for the cyclitol moiety [4].
  • Nitrogen sources: NH₄Cl (0.2% w/v) and NH₄NO₃ (0.3% w/v) enhance both growth and antibiotic production. Amino acids (L-asparagine, L-aspartic acid) boost biomass, while L-serine specifically stimulates KG₃ synthesis [4].
  • Critical cofactors: Vitamin B₁₂ (0.1 mg/L), Co²⁺ (5 μM), and Ni²⁺ (2 μM) increase yield by 25–40%, likely by activating enzymes involved in dehydroxylation and methylation steps [4].
  • Mineral additives: K₂HPO₄ (0.1% w/v), MgSO₄·7H₂O (0.05% w/v), and CaCO₃ (0.2% w/v) stabilize pH and support enzymatic tailoring [4].

Table 2: Fermentation Parameters for Enhanced KG₃ Yield

ParameterOptimal ConcentrationImpact on Yield
Soluble starch3–5% (w/v)↑ 30% vs. glucose
NH₄Cl + NH₄NO₃0.2% + 0.3% (w/v)↑ 22% vs. urea
Vitamin B₁₂0.1 mg/L↑ 40%
CoCl₂5 μM↑ 25%

Enzymatic Pathways in Fortimicin KG₃ Assembly

Glycosyltransferase-Mediated Cyclitol Core Modifications

The fortimicin KG₃ scaffold is assembled via sequential glycosyltransferase (GT)-catalyzed steps:

  • Initiation: A GT-B fold glycosyltransferase (e.g., Gtf1 in Streptomyces) transfers the first N-acetylglucosamine (GlcNAc) to the cyclitol core. This requires a chaperone-like protein (Gtf2) for full activation, forming a heterocomplex [3] [6].
  • Domain architecture: The N-terminal DUF1975 domain in Gtf1 mediates acceptor substrate recognition (e.g., serine-rich repeats) and protein-protein interactions with Gtf2 [3].
  • KG₃-specific tailoring: In Micromonospora, a homologous GT adds a 6-deoxyhexose to C-4 of the cyclitol, a signature step for KG₃. This GT shares substrate flexibility with sannamycin producers, enabling cross-species precursor conversion [1] [6].

Methylation Patterns and Post-Biosynthetic Tailoring

KG₃ undergoes methylation as a late-stage modification:

  • S-Adenosylmethionine (SAM)-dependent methyltransferases: Install N-methyl groups at the 6′-amino position of the hexosamine moiety. This step requires a cobalamin (vitamin B₁₂) cofactor, linking methylation to cobalt availability [4] [5].
  • Dehydroxylation: A cytochrome P450 enzyme (Fms5) catalyzes C-3′ dehydroxylation of the precursor pseudodisaccharide, which is upregulated by Ni²⁺ [4] [5].
  • Self-resistance linkage: The fmsR gene encodes a SAM-dependent methyltransferase that methylates KG₃ at a non-target site, preventing self-inhibition [5].

Properties

CAS Number

72463-95-7

Product Name

Fortimicin KG(sub 3)

IUPAC Name

2-amino-N-[4-amino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide

Molecular Formula

C17H33N5O6

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C17H33N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h5,7-8,11-17,24-25H,4,6,18-21H2,1-3H3

InChI Key

XBIIUEZNTSTEGE-UHFFFAOYSA-N

SMILES

CC(C1=CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N

Solubility

Soluble in DMSO

Synonyms

Fortimicin KG3; Fortimicin KG(sub 3);

Canonical SMILES

CC(C1=CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N

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